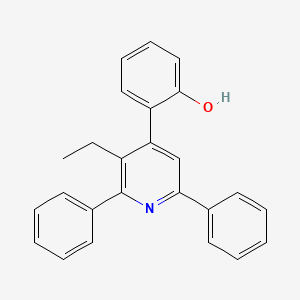

![molecular formula C21H22N4O3 B11676807 3-(4-ethoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676807.png)

3-(4-ethoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-エトキシフェニル)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドは、ピラゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、潜在的な生物学的活性のため、医薬品化学の分野で大きな関心を集めています。

製法

合成経路と反応条件

3-(4-エトキシフェニル)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、3-(4-エトキシフェニル)-1H-ピラゾール-5-カルボヒドラジドと4-メトキシベンズアルデヒドを酸性または塩基性条件下で縮合させることにより行われます。 反応は通常、エタノールやメタノールなどの溶媒中で行われ、生成物は再結晶により精製されます .

工業生産方法

この化合物の工業生産方法は、文献ではあまり詳しく記載されていません。一般的なアプローチとしては、実験室規模の合成プロセスをスケールアップし、収率を高めるための反応条件を最適化し、高度な精製技術を用いて最終生成物の純度を確保することが考えられます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

化学反応の分析

反応の種類

3-(4-エトキシフェニル)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。

還元: 還元反応は、これを対応するヒドラジン誘導体に転換することができます。

置換: 特にピラゾール環で、求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化により酸化物が生成され、還元によりヒドラジン誘導体が生成される可能性があります。

科学的研究の応用

3-(4-エトキシフェニル)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドは、科学研究にいくつかの応用があります。

医薬品化学: 抗炎症作用、鎮痛作用、抗菌作用の可能性について研究されています。

生物学的研究: この化合物は、さまざまな生物学的アッセイで使用され、異なる生物学的標的との相互作用を理解しています。

作用機序

3-(4-エトキシフェニル)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドの作用機序には、体内の特定の分子標的との相互作用が含まれます。特定の酵素や受容体を阻害することで、観察された生物学的効果をもたらすと考えられています。 正確な分子経路と標的はまだ調査中です .

類似化合物との比較

類似化合物

- 3-(4-メトキシフェニル)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジド

- 3-(4-エトキシフェニル)-N'-[(1E)-1-(4-エトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジド

独自性

3-(4-エトキシフェニル)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドは、ピラゾール環における特定の置換パターンと、エトキシ基とメトキシ基の両方の存在によって特徴付けられます。 この独特の構造は、その独特な生物学的活性と化学反応性に貢献している可能性があります .

特性

分子式 |

C21H22N4O3 |

|---|---|

分子量 |

378.4 g/mol |

IUPAC名 |

3-(4-ethoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H22N4O3/c1-4-28-18-11-7-16(8-12-18)19-13-20(24-23-19)21(26)25-22-14(2)15-5-9-17(27-3)10-6-15/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-14+ |

InChIキー |

NDCGVFQKJUCNTI-HYARGMPZSA-N |

異性体SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC |

正規SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676737.png)

![ethyl {[2-(2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B11676739.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11676741.png)

![(4E)-5-(4-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione](/img/structure/B11676742.png)

![2,2'-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11676743.png)

![Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11676752.png)

![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B11676764.png)

![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11676767.png)

![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11676770.png)

![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl phenylcarbamate](/img/structure/B11676773.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11676787.png)

![3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11676791.png)

![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11676792.png)